molecular formula C8H7NO2 B1582725 1-Nitro-2-vinyl-benzene CAS No. 579-71-5

1-Nitro-2-vinyl-benzene

Cat. No.: B1582725
CAS No.: 579-71-5
M. Wt: 149.15 g/mol
InChI Key: VKVLTUQLNXVANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-2-vinyl-benzene, with the chemical formula C₈H₇NO₂, is an organic compound that features both a nitro group and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-2-vinyl-benzene can be synthesized through several methods. One common approach involves the nitration of 2-vinyl-benzene using a mixture of concentrated sulfuric acid and nitric acid. This process introduces the nitro group into the benzene ring, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration reactions. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of mixed acid (a combination of sulfuric acid and nitric acid) is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-vinyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Nitro-2-vinyl-benzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Nitro-3-vinyl-benzene
  • 1-Nitro-4-vinyl-benzene
  • 2-Nitro-1-vinyl-benzene

Uniqueness: 1-Nitro-2-vinyl-benzene is unique due to the specific positioning of the nitro and vinyl groups on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and applications .

Properties

IUPAC Name

1-ethenyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVLTUQLNXVANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340102
Record name 2-Nitrostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579-71-5
Record name 2-Nitrostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethenyl-2-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nitro-2-vinyl-benzene
Reactant of Route 2
Reactant of Route 2
1-Nitro-2-vinyl-benzene
Reactant of Route 3
Reactant of Route 3
1-Nitro-2-vinyl-benzene
Reactant of Route 4
Reactant of Route 4
1-Nitro-2-vinyl-benzene
Reactant of Route 5
1-Nitro-2-vinyl-benzene
Reactant of Route 6
1-Nitro-2-vinyl-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.